3-O-Carboxymethyl-D-glucose

Descripción general

Descripción

3-O-Carboxymethyl-D-glucose is a remarkable biomedical substance, showcasing immense potential in countering oxidative stress . Furthermore, its emerging role in the comprehensive research of neurodegenerative pathologies and cardiovascular maladies reinforces its invaluable stature within the biomedical sector .

Synthesis Analysis

The novel tobacco humectant this compound is synthesized by taking D-glucose as a raw material, and introducing isopropylidene for protection and deprotection of the hydroxy of D-glucose .

Molecular Structure Analysis

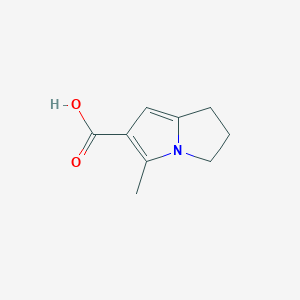

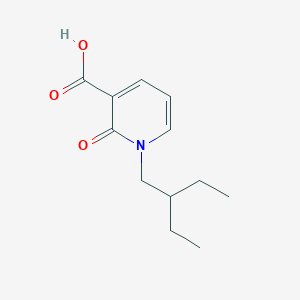

The molecular formula of this compound is C8H14O8 . The molecular weight is 238.19 g/mol . The InChI string is InChI=1S/C8H14O8/c9-1-4 (11)7 (15)8 (5 (12)2-10)16-3-6 (13)14/h2,4-5,7-9,11-12,15H,1,3H2, (H,13,14)/t4-,5+,7-,8-/m1/s1 .

Chemical Reactions Analysis

2,3-Di-O-Carboxymethyl-D-glucose is a pharmacologic substance utilized in the remediation of pathophysiological conditions arising from impaired glucose metabolism .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.19 g/mol, a topological polar surface area of 145 Ų, a hydrogen bond donor count of 5, and a hydrogen bond acceptor count of 8 .

Aplicaciones Científicas De Investigación

1. Tumor Detection and Imaging

3-O-Methyl-D-glucose (3-OMG), a structural analog of glucose, has shown potential as a CEST-contrast agent for tumor detection, particularly in malignant brain tumors. This application stems from its nonmetabolizable nature, allowing for effective imaging contrast in magnetic resonance imaging (MRI) (Sehgal et al., 2018).

2. Analyzing Monomer Composition and Substitution Patterns

The effects of O-carboxymethylation on the carbon-13 NMR spectrum of glucose are crucial for understanding monomer composition and substitution patterns in hydrolyzed O-(carboxymethyl)cellulose (CMC). This analysis helps in determining the composition of CMC in terms of the mole fractions of component monomeric residues (Reuben & Conner, 1983).

3. Synthesis and Separation of Derivatives

The synthesis of 2-, 3-, and 6-O-carboxymethyl-D-glucoses and their derivatives has been achieved, with a specific focus on achieving complete paper chromatographic separation of these derivatives. This process is crucial for the hydrolysis of carboxymethylcellulose (Shyluk & Timell, 1956).

4. Glycation of Proteins and Advanced Glycation End Products (AGEs)

Research has been conducted on the glycation of H1 histone by 3-deoxyglucosone (3-DG), leading to the formation of AGEs, which are implicated in the pathogenesis of various diseases, especially diabetic complications. This study highlights the role of 3-DG in structural changes and AGE formation in proteins (Ashraf et al., 2015).

5. Functionalization and Molecular Structure Analysis

The molecular structure of 2,3-O-carboxymethyl cellulose (2,3-O-CMC) has been determined using enzymatic and chemical methods. This research is significant for understanding the homogeneous distribution of functional groups within the polymer chain and the preferred carboxymethylation of O-2 compared with O-3 (Heinze et al., 2000).

6. Role in Oxidative Stress and Diabetes Complications

Nϵ-(carboxymethyl)lysine and other glycoxidation products, formed through glycation and oxidation reactions, accumulate in tissue collagen and are linked to oxidative stress and the development of complications in diabetes. These findings are crucial for understanding the biomarkers and underlying damage in diabetic collagen (Baynes, 1991).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8/c9-1-4(11)7(15)8(5(12)2-10)16-3-6(13)14/h2,4-5,7-9,11-12,15H,1,3H2,(H,13,14)/t4-,5+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLHAEHOJVKYNN-IXROVEORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)OCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)OCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-O-Carboxymethyl-D-glucose compare to other carboxymethyl-D-glucoses in terms of its formation during carboxymethylcellulose hydrolysis?

A1: Research suggests that the reactivity of hydroxyl groups in the glucopyranose unit of cellulose during acidic depolymerization influences the formation of different carboxymethyl-D-glucose isomers []. Specifically, the order of reactivity is O(6)H > O(2)H >> O(3)H. This implies that 6-O-carboxymethyl-D-glucose and 2-O-carboxymethyl-D-glucose are formed more readily than this compound during carboxymethylcellulose hydrolysis [].

Q2: What are the potential benefits of using this compound as a tobacco humectant?

A2: Studies indicate that this compound exhibits excellent physical humidity retention performance in tobacco []. Additionally, sensory evaluations suggest that it can improve the smoking experience by reducing irritation and impure flavors, while enhancing mellow flavors and overall comfortableness [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)

![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)

![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)